molecular formula C21H24N2O3 B12994834 3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol

3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol

Cat. No.: B12994834
M. Wt: 352.4 g/mol
InChI Key: DQFXNHBKURRHGQ-UHFFFAOYSA-N
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Description

3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a 3,4-dimethoxyphenethyl group and a methyl group. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with formaldehyde and a suitable quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol is unique due to its combined quinoline and phenethylamine structures, which impart it with distinct chemical reactivity and biological activity. This dual structural feature makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C21H24N2O3/c1-14-4-6-16-12-17(21(24)23-18(16)10-14)13-22-9-8-15-5-7-19(25-2)20(11-15)26-3/h4-7,10-12,22H,8-9,13H2,1-3H3,(H,23,24)

InChI Key

DQFXNHBKURRHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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